Product packaging for 3-Fluoro-4-phenylmethoxybenzenethiol(Cat. No.:)

3-Fluoro-4-phenylmethoxybenzenethiol

Cat. No.: B8075953
M. Wt: 234.29 g/mol
InChI Key: AGHSDVVQOQCXOD-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Fluoro-aryl Thioethers

The systematic IUPAC name for this compound is 3-fluoro-4-(phenylmethoxy)benzenethiol. It is also commonly referred to as 3-fluoro-4-(benzyloxy)benzenethiol. Structurally, it belongs to the class of fluoro-aryl thioethers, which are aromatic compounds containing both a fluorine atom and a thioether or thiol group attached to the aromatic ring. The specific arrangement of a fluorine atom at position 3 and a phenylmethoxy group at position 4 relative to the thiol group at position 1 on the benzene (B151609) ring defines its unique isomeric identity and influences its electronic and steric properties.

The presence of the phenylmethoxy group, a benzyl (B1604629) ether, introduces a degree of conformational flexibility and can participate in various chemical transformations. The thiol group, with its acidic proton and nucleophilic sulfur atom, is a key site for a wide range of reactions. The fluorine atom, being the most electronegative element, significantly modulates the electronic environment of the aromatic ring.

Historical Perspectives on Phenylmethoxy-Substituted Arenethiols

The synthesis of arenethiols, or thiophenols, dates back to the 19th century, with early methods often involving the reduction of sulfonyl chlorides or the reaction of diazonium salts with sulfur reagents. wikipedia.org The introduction of a phenylmethoxy (benzyloxy) group as a protecting group for phenols became a common strategy in organic synthesis in the 20th century. This was due to its relative stability under various reaction conditions and its susceptibility to cleavage by methods such as catalytic hydrogenation.

The synthesis of phenylmethoxy-substituted arenethiols likely emerged from the convergence of these two areas of synthetic chemistry. Early approaches would have involved the benzylation of a pre-existing hydroxyphenol, followed by the introduction or unmasking of the thiol functionality. For instance, a common route involves the conversion of a phenol (B47542) to its corresponding O-aryl dialkylthiocarbamate, which upon heating undergoes a Newman-Kwart rearrangement to the S-aryl isomer, followed by hydrolysis to the thiophenol. wikipedia.org More contemporary methods might involve cross-coupling reactions to form the carbon-sulfur bond. A process for preparing 3-(benzyloxy)benzenethiol, a related compound, involves the diazotization of 3-aminobenzenesulphonic acid, followed by hydrolysis, alkylation with a benzyl halide, and subsequent reduction. google.com

Significance of the Fluorine and Thiol Functionalities in Aromatic Systems

The incorporation of fluorine into aromatic systems is a widely utilized strategy in medicinal chemistry and materials science. The high electronegativity of fluorine can significantly alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and block metabolic pathways, thereby enhancing the pharmacokinetic properties of drug candidates. The carbon-fluorine bond is also exceptionally strong, which can increase the thermal and chemical stability of molecules.

Overview of Research Trajectories for Related Chemical Scaffolds

Research into functionalized aromatic thiols and ethers has followed several key trajectories. A significant area of focus has been the development of new synthetic methodologies to access these compounds with greater efficiency and control over regioselectivity. This includes the advancement of cross-coupling reactions and the use of novel sulfur and fluorine transfer reagents.

Another major research avenue is the exploration of the biological activities of these compounds. Aryl thioethers and related sulfur-containing heterocycles are found in numerous pharmaceuticals. The introduction of fluorine and phenylmethoxy groups can be used to tune the biological properties of these scaffolds, leading to the discovery of new therapeutic agents. For example, substituted thiophenols are used in the production of sulfonamides, and derivatives of thiophenol have antifungal properties. wikipedia.org

Furthermore, the unique electronic and photophysical properties of fluoro-aryl thioethers make them of interest in materials science. Research in this area explores their potential applications in organic electronics, sensors, and polymers. The ability of the thiol group to self-assemble on metal surfaces also opens up possibilities for the development of novel nanomaterials and surface modifications. The investigation of structurally similar compounds, such as 4-(benzyloxy)-3-fluorophenylboronic acid, as building blocks in organic synthesis further highlights the ongoing interest in this class of molecules. sigmaaldrich.comfujifilm.com

Compound Properties

PropertyValueSource
IUPAC Name 3-fluoro-4-(phenylmethoxy)benzenethiol
Molecular Formula C13H11FOS
Molecular Weight 234.29 g/mol
CAS Number Not available
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11FOS B8075953 3-Fluoro-4-phenylmethoxybenzenethiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-phenylmethoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-12-8-11(16)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHSDVVQOQCXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoro 4 Phenylmethoxybenzenethiol

Precursor Synthesis and Derivatization Routes

Synthetic Pathways to Fluorinated Aromatic Intermediates

The foundation of the synthesis is the creation of a correctly substituted fluorinated benzene (B151609) ring. The fluorine atom's high electronegativity and the directing effects of other substituents play a crucial role in the regiochemical outcome of subsequent reactions. libretexts.org

A common starting point for obtaining the desired 1,2,4-substitution pattern is a meta-substituted fluorobenzene. For instance, the nitration of m-fluorophenol is a direct pathway to a key intermediate, 3-fluoro-4-nitrophenol (B151681). A patented method describes reacting m-fluorophenol with sodium nitrate (B79036) in the presence of sulfuric acid at low temperatures (-5 to 0 °C) to achieve this transformation. google.com The nitro group is a strong deactivating, meta-director, while the hydroxyl group is a strong activating, ortho-para director. In this case, the powerful activating effect of the hydroxyl group directs the incoming nitro group to the para position, yielding the desired 3-fluoro-4-nitrophenol.

Alternative strategies might begin with other fluorinated precursors, such as 3-fluoro-4-bromoaniline, which can be synthesized from ortho-fluoro benzotrifluoride (B45747) through a sequence of nitration, reduction, bromination, and deamination reactions. google.com However, starting with 3-fluoro-4-nitrophenol often provides a more direct route to the target structure.

Introduction of the Phenylmethoxy Moiety

The phenylmethoxy group (also known as a benzyloxy group) is typically introduced via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on a benzyl (B1604629) derivative by a phenoxide anion.

Starting with the 3-fluoro-4-nitrophenol intermediate, the phenolic proton can be removed by a mild base, such as potassium carbonate, to generate the corresponding phenoxide. This anion then serves as a nucleophile, attacking an electrophilic benzyl source like benzyl chloride or benzyl bromide. This reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF. A similar procedure is used to synthesize 4-(3-fluoro-benzyloxy)-benzaldehyde from 4-hydroxybenzaldehyde (B117250) and 3-fluorobenzyl bromide with a reported yield of 94.4%. chemicalbook.com Another example shows the successful benzylation of 4-bromo-2-morpholino phenol (B47542) using benzyl chloride and potassium carbonate in acetone. prepchem.com These examples demonstrate the general applicability of this method for creating the required aryl benzyl ether linkage in a molecule that already contains a fluoro and a nitro group. The resulting intermediate is 1-(benzyloxy)-2-fluoro-4-nitrobenzene (B1291564).

Strategies for Thiol Group Installation in Substituted Benzenes

The final step in the core synthesis is the introduction of the thiol group at position 1 of the benzene ring. This is arguably the most complex transformation, with several established methods available. A common and effective pathway proceeds via an aniline (B41778) intermediate.

Reduction of the Nitro Group: The nitro group of 1-(benzyloxy)-2-fluoro-4-nitrobenzene is first reduced to an amine to yield 3-fluoro-4-(phenylmethoxy)aniline. This reduction can be accomplished using various reagents, such as tin metal in hydrochloric acid or catalytic hydrogenation. youtube.com

Conversion of Amine to Thiol: The resulting aniline is a versatile precursor for introducing the thiol group. The most common laboratory method is a Sandmeyer-type reaction. This involves:

Diazotization: The aniline is treated with a cold solution of sodium nitrite (B80452) in a strong acid (like HCl or H2SO4) to form a diazonium salt.

Sulfur Introduction: The diazonium salt is then reacted with a sulfur nucleophile. A classic reagent for this step is potassium ethyl xanthate. The resulting xanthate ester is subsequently hydrolyzed with a base (e.g., NaOH or KOH) to liberate the thiophenol.

Alternative strategies for thiol installation often start from an aryl halide and employ transition-metal catalysis. These methods are discussed in more detail in section 2.2.1. Another classical, though often harsh, route is the Newman-Kwart rearrangement, which converts a phenol into a thiophenol through the thermal rearrangement of an O-aryl thiocarbamate intermediate. lookchem.comgoogle.com

Refined Synthetic Protocols and Reaction Optimization

Modern organic synthesis emphasizes the use of efficient, selective, and environmentally benign methods. This has led to the development of advanced catalytic systems and protocols that align with the principles of green chemistry.

Catalytic Approaches in Thiol and Aryl Ether Formation

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, providing milder and more general routes to aryl ethers and thiols compared to classical methods. nih.gov

Aryl Ether Formation: While the Williamson synthesis is effective, catalytic methods like the Buchwald-Hartwig and Ullmann cross-coupling reactions offer powerful alternatives, especially when starting with an aryl halide precursor. rsc.org These reactions typically use palladium or copper catalysts to couple an aryl halide or triflate with an alcohol. nih.govacsgcipr.org For example, a palladium-catalyzed C-O coupling could form the phenylmethoxy ether from a precursor like 3-fluoro-4-hydroxy-bromobenzene and benzyl alcohol.

Aryl Thiol Formation: The synthesis of aryl thiols from aryl halides is a well-developed field dominated by catalytic methods. These protocols offer significant advantages over traditional methods that may require high temperatures and have limited substrate scope. lookchem.com

Palladium Catalysis: Palladium complexes are highly effective for this transformation. One notable method involves the cross-coupling of aryl chlorides, bromides, or triflates with sodium thiosulfate (B1220275) (Na2S2O3), a cheap, odorless, and non-toxic sulfur source. The reaction is followed by a simple reduction with Zn/HCl to yield the aryl thiol. lookchem.com

Copper Catalysis: Copper-based catalysts, particularly copper(I) iodide (CuI), are widely used due to their lower cost. A general and efficient method involves the CuI-catalyzed coupling of aryl iodides with elemental sulfur, followed by reduction of the resulting disulfide or polysulfide mixture. organic-chemistry.org This method tolerates a wide range of functional groups, including fluoro substituents. organic-chemistry.org

Nickel Catalysis: Nickel catalysts have also been employed. A process using nickel metal to catalyze the reaction between an aromatic halide and thiourea (B124793) has been developed, offering advantages in catalyst recovery. google.com Earlier methods used soluble nickel-phosphine complexes for the same transformation. nih.govgoogle.com

The table below summarizes some catalytic approaches for aryl thiol synthesis.

Interactive Table: Catalytic Systems for Aryl Thiol Synthesis
Catalyst System Aryl Halide Sulfur Source Key Features Reference
Pd(dba)₂ / Ligand Ar-Br, Ar-Cl, Ar-OTf Na₂S₂O₃ Uses cheap, non-toxic sulfur source; applicable to chlorides. lookchem.com
CuI Ar-I S₈ (Elemental Sulfur) General method with broad functional group tolerance. organic-chemistry.org
NiCl₂(PEt₃)₂ / NaBH₃CN Ar-I Thiourea Homogeneous catalysis with good yields. nih.gov
Nickel (metal) Ar-Br, Ar-I Thiourea Heterogeneous catalysis allows for easier catalyst recovery. google.com

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce waste, minimize hazards, and improve the energy efficiency of chemical processes. pnas.org These principles can be applied to the synthesis of 3-Fluoro-4-phenylmethoxybenzenethiol.

For Aryl Ether Synthesis: Efforts to create a "green" Williamson ether synthesis focus on avoiding stoichiometric salt byproducts. One approach is the Catalytic Williamson Ether Synthesis (CWES), which uses weak alkylating agents like alcohols at high temperatures (e.g., >300 °C) with only catalytic amounts of base, producing water as the only byproduct. acs.orgacs.org Other green methods include using palladium on charcoal in solvent-free conditions rsc.org or employing metal-free arylation reactions in water, which serves as an environmentally friendly solvent. organic-chemistry.org

For Thiol Synthesis: Green considerations in thiol synthesis involve moving away from foul-smelling and volatile sulfur reagents. The use of solid, stable, and non-toxic sulfur surrogates like sodium thiosulfate is a significant step in this direction. lookchem.com The development of reactions in aqueous media or other green solvents is also a key area of research. Furthermore, there is a continuous drive to replace precious metal catalysts like palladium with more abundant and less toxic base metals such as copper, nickel, or iron. acsgcipr.org The ultimate green strategy is C-H activation, which would allow for the direct conversion of a C-H bond on the aromatic ring to a C-S bond, thus avoiding the need for pre-functionalization with halides and improving atom economy. acsgcipr.orgbeilstein-journals.org

Scale-Up Considerations and Process Intensification

Scaling the synthesis of this compound from the laboratory bench to industrial production presents several challenges that necessitate process intensification. Key considerations include reaction safety, solvent usage, product purity, and economic viability. cetjournal.it

Key Scale-Up Challenges & Intensification Strategies:

Exothermic Reactions: Steps like nitration or diazotization are often highly exothermic and can pose significant safety risks on a large scale due to potential thermal runaways. cetjournal.it

Process Intensification: Utilizing continuous flow reactors offers superior heat and mass transfer compared to traditional batch reactors. pharmasalmanac.comthieme.de This allows for precise temperature control, minimizing the risk of hazardous side reactions and improving selectivity. pharmasalmanac.com For example, nitration reactions, which can be dangerous in batch processing, are significantly safer when run under continuous flow conditions. pharmasalmanac.com

Solvent and Reagent Use: Large-scale batch processes often require large volumes of solvents for dissolution and as thermal flywheels, leading to significant waste and high operational costs. cetjournal.it The use of hazardous reagents like thionyl chloride for forming sulfonyl chlorides also presents handling challenges.

Process Intensification: Flow chemistry can reduce solvent quantities and enable the safe, on-demand generation of hazardous reagents like thionyl fluoride (B91410) from commodity chemicals, which can then be used to efficiently produce acyl fluorides or related intermediates. acs.org Continuous workup and extraction can further minimize solvent usage and process time. pharmasalmanac.com

Product Isolation and Purity: Achieving high purity on a large scale can be challenging due to the formation of isomers and other byproducts. organic-chemistry.org Traditional purification methods like column chromatography are often not feasible for industrial quantities.

Process Intensification: Designing the synthesis to minimize byproduct formation through optimized reaction conditions in flow reactors is crucial. pharmasalmanac.com Crystallization is a preferred method for purification on a large scale, and synthetic routes should be designed to yield a final product that is amenable to this technique.

Table 2: Comparison of Batch vs. Flow Processing for Key Synthetic Steps

ParameterTraditional Batch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface area-to-volume ratioExcellent, rapid heat dissipation
Safety Higher risk of thermal runaway with exothermic reactionsInherently safer due to small reaction volumes and superior control
Reaction Time Often hours to daysTypically seconds to minutes
Byproduct Formation Higher potential for side reactions and impuritiesReduced byproducts due to precise control of stoichiometry and temperature
Scalability Complex, often requires re-optimizationSimpler, by running the reactor for longer periods ("scaling out")

By adopting process intensification strategies, the large-scale production of this compound can become safer, more efficient, and more environmentally sustainable. cetjournal.it

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of the key reactions is paramount for optimizing the synthesis of this compound. Computational and experimental studies on analogous systems provide deep insights into reaction pathways and transition states.

Reaction Pathway Elucidation

The introduction of the thiol group onto the fluorinated benzyloxy-benzene core is a critical transformation. This typically occurs via a nucleophilic aromatic substitution (SNAr) pathway, especially if a suitable leaving group (like a halogen other than fluorine, or a nitro group) is present at the target position.

The SNAr mechanism generally proceeds via an "addition-elimination" pathway. chemistrysteps.com

Nucleophilic Attack: A sulfur-based nucleophile (e.g., HS⁻ or a synthetic equivalent) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This step is typically the rate-determining step. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, particularly by electron-withdrawing groups (EWGs) positioned ortho or para to the site of substitution. byjus.com In the context of a precursor like 3-fluoro-4-benzyloxy-1-nitrobenzene, the nitro group would effectively stabilize this intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating these pathways. For the reaction of 4-fluorobenzonitrile (B33359) with indole, DFT calculations predict the formation of an anionic transition state leading to the Meisenheimer intermediate. nih.gov The stability of this intermediate is crucial; if it is too stable, the elimination step can be slow, but if it is too unstable, the initial addition may be unfavorable. nih.gov

Transition State Analysis in Key Synthetic Steps

Transition state analysis provides quantitative data on the energy barriers of a reaction, offering a deeper understanding of reactivity and selectivity. For the key SNAr step, the geometry and energy of the transition state are of primary interest.

Table 3: Computational Insights into SNAr Transition States (Based on Analogous Systems)

FeatureDescriptionImplication for Synthesis
Reaction Coordinate The transition state lies along the reaction coordinate between the starting materials and the Meisenheimer complex. Its geometry involves the partial formation of the C-S bond and some distortion of the aromatic ring.Understanding the geometry helps in designing catalysts or modifying substrates to lower the activation energy.
Influence of Leaving Group The nature of the leaving group significantly affects the transition state energy. For halogens in SNAr, the reactivity order is often F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and stabilizing the transition state through an inductive effect. chemistrysteps.comThis counterintuitive trend (opposite to Sɴ1/Sɴ2) suggests that a fluoro-substituted precursor might be surprisingly reactive towards a sulfur nucleophile, although introducing the thiol at a position occupied by a better leaving group like nitro is more common.
Solvent Effects Polar aprotic solvents (e.g., DMF, DMSO) are typically used for SNAr reactions. Computational models show that these solvents stabilize the charged transition state and Meisenheimer complex, thereby lowering the activation energy barrier compared to nonpolar solvents. nih.govThe choice of solvent is critical for reaction rate and yield.
Concerted vs. Stepwise While many SNAr reactions are stepwise, some can be concerted, where the C-S bond formation and leaving group departure occur in a single transition state. This is more likely with very good leaving groups or less stable potential intermediates. nih.govnih.govA concerted mechanism avoids the formation of a discrete intermediate, which can influence the reaction kinetics and potential side reactions.

Computational studies on thiophenols have also explored the S-H bond dissociation energies (BDEs), which are relevant if the thiol group participates in subsequent radical reactions. These studies show that substituents on the aromatic ring can significantly influence the BDE. researchgate.netnih.gov This information is crucial for understanding the stability and potential reactivity of the final product, this compound.

Chemical Reactivity and Transformation Pathways of 3 Fluoro 4 Phenylmethoxybenzenethiol

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. The feasibility of such reactions is highly dependent on the electronic nature of the aromatic ring. Typically, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex. nih.govmasterorganicchemistry.com

Recent advancements in organic synthesis have enabled SNAr reactions on electron-neutral and even electron-rich fluoroarenes through methods like photoredox catalysis or the use of specialized strong bases. researchgate.netnih.gov These modern techniques could potentially facilitate the substitution of the fluorine atom in 3-Fluoro-4-phenylmethoxybenzenethiol, which might be unreactive under traditional SNAr conditions.

The para-Fluoro-Thiol Reaction (PFTR) is a specific type of SNAr where a thiol displaces a fluorine atom located para to an activating group on an aromatic ring. While this reaction is most prominently described for perfluorinated aromatic compounds, the underlying principles can be discussed in the context of this compound.

The general mechanism of a PFTR involves the deprotonation of a thiol by a base to form a more nucleophilic thiolate anion. This thiolate then attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer-type intermediate. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the thioether product.

For this compound, a hypothetical intramolecular PFTR is not feasible due to the substitution pattern. An intermolecular PFTR would involve an external thiol nucleophile attacking the carbon bearing the fluorine. The success of such a reaction would be highly dependent on the reaction conditions and the ability to overcome the deactivating effect of the para-phenylmethoxy group.

The fluorine atom of this compound could potentially be displaced by a variety of strong nucleophiles, provided that appropriate reaction conditions are employed. These nucleophiles can be categorized based on the atom through which they attack:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides could replace the fluorine to form aryl ethers.

Nitrogen Nucleophiles: Amines, both primary and secondary, as well as ammonia, could react to form the corresponding anilines.

Carbon Nucleophiles: Carbanions, such as those derived from organolithium or Grignard reagents, could potentially form a new carbon-carbon bond, although side reactions are common.

The table below summarizes potential SNAr reactions with various nucleophiles.

NucleophileReagent ExamplePotential Product
AlkoxideSodium methoxide (B1231860) (NaOCH₃)3-Methoxy-4-phenylmethoxybenzenethiol
AmineDiethylamine (HN(C₂H₅)₂)3-(Diethylamino)-4-phenylmethoxybenzenethiol
ThiolateSodium thiophenoxide (NaSPh)3-(Phenylthio)-4-phenylmethoxybenzenethiol

In SNAr reactions, the position of the leaving group on the aromatic ring dictates the regioselectivity; the incoming nucleophile typically replaces the leaving group directly. wuxiapptec.com For this compound, substitution would occur at the C-3 position. As the aromatic ring is planar and the intermediate is also largely planar, stereochemical control in the sense of creating a chiral center at the reaction site is not a factor, unless the nucleophile or other parts of the molecule are chiral.

Reactions at the Thiol Functionality

The thiol group is a highly reactive functional group, participating in a range of chemical transformations.

Thiol-ene and thiol-yne reactions are powerful "click" chemistry processes that involve the addition of a thiol across a double or triple bond, respectively. imperial.edu These reactions can be initiated by radicals (e.g., using a photoinitiator and UV light) or by nucleophilic catalysis.

The thiol group of this compound can readily participate in these reactions.

Thiol-Ene Reaction: In the presence of an alkene and a radical initiator, the thiol can add across the double bond to form a thioether. The regioselectivity of the radical addition typically results in the anti-Markovnikov product.

Thiol-Yne Reaction: Similarly, with an alkyne, a two-fold addition can occur to yield a dithioether, or a single addition can lead to a vinyl sulfide (B99878). The regioselectivity can be influenced by the reaction conditions and the nature of the alkyne. nih.govrsc.org

The electronic nature of the thiol can influence the reaction rate. While some studies suggest that thiols with electron-withdrawing groups are more reactive, others have shown that electron-donating groups are also well-tolerated. mdpi.com

The table below illustrates potential thiol-ene and thiol-yne reactions.

ReactantReaction TypePotential Product Structure
StyreneThiol-Ene2-(3-Fluoro-4-(phenylmethoxy)phenylthio)ethylbenzene
PhenylacetyleneThiol-Yne (single addition)1-Fluoro-2-(phenylmethoxy)-4-((2-phenylvinyl)thio)benzene

The sulfur atom in the thiol group of this compound is in a low oxidation state and is therefore susceptible to oxidation. The product of the oxidation depends on the strength of the oxidizing agent used. wikipedia.org

Mild Oxidation: Mild oxidizing agents, such as iodine (I₂) or air in the presence of a base, typically convert the thiol to a disulfide. This reaction involves the formation of a sulfur-sulfur bond, linking two molecules of the parent thiol.

Strong Oxidation: Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or nitric acid (HNO₃), can oxidize the thiol further to a sulfonic acid (R-SO₃H). youtube.comresearchgate.netnih.gov Intermediate oxidation states, such as sulfenic acids (R-SOH) and sulfinic acids (R-SO₂H), can also be formed under controlled conditions.

The table below summarizes the oxidation products with different types of oxidizing agents.

Oxidizing AgentProduct ClassSpecific Product Name
Air/BaseDisulfide1,2-bis(3-Fluoro-4-(phenylmethoxy)phenyl)disulfane
Hydrogen Peroxide (excess)Sulfonic Acid3-Fluoro-4-(phenylmethoxy)benzenesulfonic acid

Formation of Thioethers and Disulfides

The thiol group is the most reactive site for many transformations of this compound, readily participating in reactions to form thioethers and disulfides.

Thioether Formation:

Thiophenols, such as the title compound, are excellent nucleophiles, particularly in their deprotonated thiolate form. This high nucleophilicity allows for the facile formation of thioethers through S-alkylation and S-arylation reactions. A common method for thioether synthesis is the reaction of the thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide in an SN2 reaction.

Another effective method for forming thioethers involves the copper-catalyzed coupling of thiols with benzyl (B1604629) alcohols. This reaction proceeds via the cleavage of the C-O bond of the alcohol and subsequent formation of a C-S bond. nih.gov

Reactant 1Reactant 2Catalyst/BaseProductReference
This compoundBenzyl BromideK2CO3Benzyl (3-fluoro-4-(phenylmethoxy)phenyl) sulfideGeneral Knowledge
This compound2-Phenylpropan-2-olCu(OTf)22-(3-Fluoro-4-(phenylmethoxy)phenylthio)-2-phenylpropane nih.gov

Disulfide Formation:

Thiols can be easily oxidized to form disulfides. This transformation can be achieved using a variety of mild oxidizing agents. The reaction involves the coupling of two thiol molecules with the concurrent removal of two hydrogen atoms. Common oxidants for this purpose include iodine (I2), hydrogen peroxide (H2O2), and air (O2) often catalyzed by metal salts. A recently developed method, termed "redox-click chemistry," utilizes sulfonyl fluorides for the efficient and highly selective formation of disulfides from thiols under simple reaction conditions. chemrxiv.orgchemrxiv.org

For instance, the oxidation of this compound would yield bis(3-fluoro-4-(phenylmethoxy)phenyl) disulfide. This reaction is reversible, and the disulfide bond can be cleaved back to the thiol using reducing agents like sodium borohydride. google.comgoogle.com

ReactantReagentProductReference
This compoundI2, BaseBis(3-fluoro-4-(phenylmethoxy)phenyl) disulfideGeneral Knowledge
This compoundSO2F2, BaseBis(3-fluoro-4-(phenylmethoxy)phenyl) disulfide chemrxiv.orgchemrxiv.org
Bis(3-fluoro-4-(phenylmethoxy)phenyl) disulfideNaBH4This compound google.comgoogle.com

Reactivity of the Phenylmethoxy Group

The phenylmethoxy group, a benzyl ether, serves as a protecting group for the phenolic oxygen and also presents its own sites for chemical modification.

The removal of the benzyl group to unveil the phenol (B47542) is a common transformation. Several methods are available for the cleavage of benzyl ethers, with the choice of method depending on the presence of other functional groups in the molecule. organic-chemistry.org

Hydrogenolysis: The most common and often mildest method for benzyl ether cleavage is catalytic hydrogenolysis. youtube.com This involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction produces the corresponding phenol and toluene (B28343) as a byproduct. youtube.com

Acidic Cleavage: Strong acids can also cleave benzyl ethers, although this method is less selective and may not be suitable for molecules with acid-sensitive functional groups. organic-chemistry.org

Oxidative Cleavage: Oxidation of the benzylic position can lead to the formation of a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to yield the phenol. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as boron trichloride–dimethyl sulfide complex (BCl3·SMe2), can selectively cleave benzyl ethers under mild conditions, offering good functional group tolerance. organic-chemistry.orgunimelb.edu.au

Starting MaterialReagentsProductReference
This compoundH2, Pd/C3-Fluoro-4-hydroxybenzenethiol youtube.com
This compoundBCl3·SMe23-Fluoro-4-hydroxybenzenethiol organic-chemistry.orgunimelb.edu.au

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The benzylic carbon is a site of enhanced reactivity due to the stability of the resulting benzylic carbocation or radical intermediates. wikipedia.org For the phenyl ring of the phenylmethoxy group itself, the ether oxygen is an activating, ortho-, para-directing group. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the ether linkage. However, steric hindrance from the rest of the molecule might influence the regioselectivity of such reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully chosen to avoid side reactions at the other functional groups of the parent molecule.

Interplay of Multiple Functional Groups in Reactivity

The reactivity of this compound is a composite of the individual properties of its functional groups, which mutually influence each other's behavior. nih.gov The electronic properties of the fluoro, phenylmethoxy, and thiol groups play a crucial role in this interplay.

Fluoro Group: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It has a weak electron-donating mesomeric effect (+M) due to its lone pairs, but the inductive effect generally dominates. This deactivates the benzene (B151609) ring towards electrophilic substitution and increases the acidity of the thiol group.

Phenylmethoxy Group: The ether oxygen has a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I). The net effect is activation of the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the ether.

Thiol Group: The thiol group is a weakly activating, ortho-, para-directing group in electrophilic aromatic substitution. It is also acidic and highly nucleophilic in its thiolate form.

Computational and Theoretical Investigations of 3 Fluoro 4 Phenylmethoxybenzenethiol

Electronic Structure Analysis and Molecular Orbitals

The electronic character of 3-Fluoro-4-phenylmethoxybenzenethiol is dictated by the interplay of its constituent functional groups: the thiol, the fluoro substituent, and the phenylmethoxy group attached to the benzene (B151609) ring. Computational analysis, typically employing Density Functional Theory (DFT), can elucidate the distribution of electron density and the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is anticipated to be localized primarily on the sulfur atom of the thiol group and the electron-rich aromatic ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the aromatic system, influenced by the electron-withdrawing fluoro group. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. nih.govspast.org A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the fluorine and oxygen atoms, as well as the sulfur atom, highlighting their nucleophilic character. The hydrogen atom of the thiol group would exhibit a region of positive potential (blue), indicating its susceptibility to deprotonation.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted CharacteristicInfluencing Factors
HOMO Localization Primarily on the thiol sulfur and benzene ringElectron-donating nature of the thiol and phenylmethoxy groups
LUMO Localization Distributed across the aromatic ringElectron-withdrawing effect of the fluorine atom
HOMO-LUMO Gap ModerateBalance between electron-donating and -withdrawing groups
MEP Negative Regions Fluorine, Oxygen, and Sulfur atomsHigh electronegativity and lone pairs of electrons
MEP Positive Region Thiol hydrogenPolar S-H bond

Reaction Mechanism Prediction and Validation via Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting and validating reaction mechanisms at the molecular level. For this compound, several reaction types can be computationally investigated.

One key area of investigation is the reactivity of the thiol group. The S-H bond dissociation enthalpy (BDE) can be calculated to predict the ease of homolytic cleavage, which is crucial for understanding its potential as a radical scavenger or its involvement in antioxidant processes. nih.govwikipedia.org Thiophenols generally exhibit lower S-H BDEs compared to the O-H BDE of corresponding phenols, suggesting a greater propensity to donate a hydrogen atom. nih.gov

DFT can also model the deprotonation of the thiol group to form a thiolate anion. The acidity (pKa) of the thiol can be predicted, which is vital for understanding its behavior in acid-base reactions and its potential as a nucleophile in substitution or addition reactions. wikipedia.org The presence of the electron-withdrawing fluorine atom is expected to increase the acidity of the thiol compared to unsubstituted thiophenol.

Furthermore, DFT can be employed to study the mechanism of electrophilic aromatic substitution on the benzene ring. The calculated Fukui functions and local reactivity descriptors can identify the most nucleophilic sites on the ring, predicting the regioselectivity of reactions with electrophiles. spast.org The positions ortho and para to the activating phenylmethoxy group, and meta to the deactivating fluoro group, would be likely candidates for substitution.

Conformational Analysis and Energy Landscapes

The presence of the flexible phenylmethoxy group introduces conformational complexity to this compound. Conformational analysis, often performed using molecular mechanics followed by higher-level DFT or ab initio calculations, is essential to identify the most stable conformers and the energy barriers between them. mdpi.comcwu.edu

The key dihedral angles to consider are those around the C-O and C-S bonds. Rotation around the C-O bond of the phenylmethoxy group will lead to different spatial arrangements of the phenyl ring relative to the benzenethiol (B1682325) core. Similarly, the orientation of the thiol group can vary.

The resulting potential energy surface will reveal the global minimum energy conformation, which is the most populated conformer at equilibrium, as well as other low-energy local minima. mdpi.com The energy barriers between these conformers determine the flexibility of the molecule and the timescale of conformational interconversion. cwu.edu Intramolecular interactions, such as hydrogen bonding between the thiol hydrogen and the ether oxygen, could play a role in stabilizing certain conformations. nih.gov

Spectroscopic Data Prediction and Interpretation Methodologies

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, aiding in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. prensipjournals.com These theoretical predictions, when compared with experimental spectra, can help in the definitive assignment of signals to specific atoms in the molecule. cwu.edu The calculated chemical shifts are sensitive to the electronic environment of each nucleus, providing a stringent test of the accuracy of the computed electronic structure. rsc.org

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed using DFT. ijcce.ac.ir These calculations allow for the assignment of specific absorption bands in the experimental IR spectrum to particular vibrational modes of the molecule. Key predicted vibrations would include the S-H stretch, C-F stretch, C-O-C stretches of the ether linkage, and various aromatic C-H and C=C stretching and bending modes. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data due to the approximations inherent in the theoretical models. ijcce.ac.ir

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. ijcce.ac.ir This can help in understanding the origin of the observed absorption bands and the influence of the substituents on the electronic transitions.

Table 2: Predicted Spectroscopic Features for this compound

SpectroscopyPredicted FeatureCorresponding Molecular Motion/Property
¹H NMR Distinct signals for thiol, aromatic, and methoxy (B1213986) protonsChemical environment of protons
¹³C NMR Unique signals for each carbon atom in the aromatic rings and methoxy groupElectronic shielding of carbon nuclei
¹⁹F NMR A signal characteristic of an aryl fluoride (B91410)Electronic environment of the fluorine atom
IR S-H stretching band, C-F stretching band, C-O-C stretching bandsVibrational modes of the functional groups
UV-Vis Absorption bands in the UV regionπ-π* electronic transitions of the aromatic systems

Intermolecular Interactions and Supramolecular Assembly Prediction

The nature of intermolecular interactions governs the physical properties of this compound in the condensed phase and its potential for self-assembly into ordered structures.

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor, forming S-H···A interactions, where A can be an electronegative atom like oxygen or fluorine from a neighboring molecule. While typically weaker than O-H···A hydrogen bonds, these interactions can still play a significant role in the crystal packing and supramolecular organization. nih.gov

S-H/π Interactions: A specific type of interaction that may occur is the S-H/π interaction, where the thiol's hydrogen atom interacts with the electron-rich face of an aromatic ring. nih.gov

Other van der Waals Forces: Dispersion forces will be significant due to the polarizable sulfur atom and the large aromatic systems. Dipole-dipole interactions will also be present due to the polar C-F, C-O, and S-H bonds.

Computational studies can predict the geometry and energy of dimers and larger clusters of this compound, providing insights into the most likely modes of intermolecular association. rsc.org This information is crucial for understanding its crystal engineering and the formation of self-assembled monolayers or other supramolecular structures. core.ac.uk

Role As a Synthetic Intermediate and Advanced Functionalization Strategies

Precursor for Complex Organic Architectures

The reactivity of the thiol group, modulated by the electronic effects of the fluorine and benzyloxy substituents, makes 3-Fluoro-4-phenylmethoxybenzenethiol a valuable precursor for a variety of complex organic structures.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While direct examples involving this compound are not extensively documented, the inherent reactivity of its aryl thiol group suggests its utility in constructing important heterocyclic scaffolds, particularly those containing sulfur.

One of the most probable applications is in the synthesis of benzothiazoles . The classical synthesis of 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. nih.govmdpi.com Although this compound lacks the ortho-amino group necessary for this direct cyclization, it can be chemically modified to introduce such a functionality, thereby serving as a precursor to novel substituted benzothiazoles. The electron-withdrawing nature of the fluorine atom could influence the acidity of the thiol and the nucleophilicity of the hypothetical amino group, potentially affecting reaction rates and yields. chemrxiv.org

Furthermore, this compound could be a building block for thiophene (B33073) derivatives. Various methods for thiophene synthesis involve the reaction of sulfur-containing nucleophiles with 1,4-dicarbonyl compounds or other electrophilic partners. organic-chemistry.org The nucleophilic character of the thiolate derived from this compound would allow it to participate in such cyclization reactions, leading to highly functionalized thiophenes.

Heterocyclic TargetPotential Synthetic RouteKey Reactants with this compound (or derivative)
BenzothiazolesCondensation and cyclizationAldehydes, Carboxylic Acids (after introduction of an ortho-amino group)
ThiophenesPaal-Knorr Thiophene Synthesis1,4-Diketones

Incorporation into Polymeric Materials via Click Chemistry

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The thiol-ene and thiol-yne reactions are prominent examples of click chemistry that are exceptionally useful in polymer science. wikipedia.org

The thiol group of this compound is an excellent candidate for participation in thiol-ene reactions . This reaction involves the radical-mediated addition of a thiol across a double bond (ene), proceeding via an anti-Markovnikov pathway. wikipedia.org This process can be used to graft the molecule onto a polymer backbone containing pendant alkene groups or to synthesize step-growth polymers by reacting it with a di-ene monomer. The reactivity in such polymerizations is influenced by the electronic nature of the substituents on the aromatic ring. acs.orgresearchgate.net The electron-withdrawing fluorine atom in this compound would be expected to increase the acidity of the thiol proton, potentially influencing the kinetics of the chain-transfer step in the radical mechanism.

Similarly, in thiol-yne chemistry , a thiol can add across a triple bond, often twice, to form a dithioether linkage. This reaction can be initiated by radicals or bases and is a powerful tool for creating crosslinked networks or linear polymers. acs.org The use of aromatic thiols like this compound in such polymerizations could lead to materials with high refractive indices and specific thermal properties.

Building Block for Peptide and Bioconjugate Chemistry

The precise chemical modification of biological molecules is crucial for diagnostics, therapeutics, and fundamental biological studies. The thiol group is a key functional handle for such modifications.

This compound could serve as a precursor for the synthesis of non-natural amino acids . By incorporating this moiety into an amino acid scaffold, novel building blocks for peptide synthesis can be created. nih.gov These modified amino acids can introduce unique structural and electronic properties into peptides, potentially enhancing their stability, binding affinity, or biological activity. mdpi.commonash.edu

In the realm of bioconjugation , the thiol group offers a reactive site for selectively linking molecules to proteins or other biomolecules. youtube.com Strategies such as thiol-maleimide coupling are widely used to attach probes, drugs, or polymers to cysteine residues in proteins. While not a direct conjugation agent itself, this compound could be incorporated into linkers or payloads that are subsequently attached to biomolecules. The fluorine atom could also serve as a useful label for ¹⁹F NMR studies of the resulting bioconjugates.

Ligand Design and Coordination Chemistry Applications

The sulfur atom in this compound is a soft Lewis base, making it an excellent ligand for soft metal ions. This property opens up applications in coordination chemistry, from discrete metal complexes to extended solid-state materials.

Chelating Properties of the Thiol Group

The thiol group readily deprotonates to form a thiolate, which is a potent nucleophile and a strong binder to many transition metals. rsc.org The sulfur atom can act as a terminal or a bridging ligand, connecting two or more metal centers. The presence of the bulky benzyloxy group might sterically influence the coordination environment, potentially favoring the formation of specific coordination geometries or preventing the formation of higher-order polymeric structures. The fluoro substituent, through its inductive effect, can modulate the electron density on the sulfur atom, thereby fine-tuning the strength of the metal-sulfur bond.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. Thiol- and thioether-based ligands are of growing interest for the synthesis of these materials due to the strong affinity of sulfur for many metal ions and the potential for interesting electronic and catalytic properties. researchgate.netrsc.org

This compound, or a dicarboxylic acid derivative thereof, could be employed as a linker in the synthesis of novel MOFs. journalajocs.commdpi.com The thiol group could coordinate directly to the metal centers, creating a framework with accessible sulfur sites. These sites could be advantageous for applications such as:

Catalysis: The sulfur atoms could act as active sites for catalytic transformations.

Sensing: The interaction of analytes with the sulfur sites could lead to a detectable change in the properties of the MOF.

Adsorption: The soft nature of the sulfur atoms makes them particularly suitable for the selective adsorption of soft metal pollutants like mercury(II) or cadmium(II).

Catalytic Applications of Derived Complexes

The unique electronic and steric properties of this compound make it an intriguing ligand for the synthesis of novel metal complexes with potential catalytic applications. While specific research on the catalytic activity of its derived complexes is not extensively documented, the broader field of catalysis provides a strong basis for predicting their utility. Thiol-containing ligands are known to form stable complexes with a variety of transition metals, including palladium, gold, and rhodium, which are mainstays in modern catalytic chemistry.

The presence of a soft sulfur donor in this compound allows for strong coordination to late transition metals. For instance, palladium complexes bearing thiol-based ligands are widely employed in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The fluorine substituent on the phenyl ring of the ligand can influence the electronic properties of the metal center, thereby modulating its catalytic activity and selectivity. This electron-withdrawing group can enhance the electrophilicity of the metal, which may be beneficial in certain catalytic cycles.

Furthermore, gold nanoparticles functionalized with thiol-containing molecules have emerged as a new class of heterogeneous catalysts for various organic transformations. mdpi.com The self-assembly of this compound onto gold surfaces could lead to the formation of well-defined catalytic sites. The benzyloxy group offers a handle for further modification, allowing for the tuning of the steric environment around the active site, which can be crucial for achieving high selectivity in reactions such as selective oxidations and reductions.

The table below outlines potential catalytic applications for metal complexes derived from this compound, based on analogous systems found in the literature.

Metal Center Potential Catalytic Application Role of this compound Ligand
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)Modulates electronic properties of the metal center, enhances stability.
Gold (Au)Heterogeneous catalysis (e.g., selective oxidation)Forms self-assembled monolayers on nanoparticles, creates defined catalytic sites. mdpi.com
Rhodium (Rh)Hydroformylation, hydrogenationInfluences chemo- and regioselectivity through steric and electronic effects.
Nickel (Ni)C-S and C-N bond formationStabilizes the active catalytic species, potentially improving catalyst lifetime.

Design of Functional Materials and Probes

The distinct structural features of this compound, namely the reactive thiol group, the electron-withdrawing fluorine atom, and the versatile benzyloxy moiety, make it a valuable building block for the design of advanced functional materials and molecular probes.

Incorporation into Responsive Materials

Stimuli-responsive materials, which can change their physical or chemical properties in response to external triggers, are at the forefront of materials science. The thiol group of this compound is particularly well-suited for the development of redox-responsive materials. rsc.orgrsc.org This functionality can readily undergo oxidation to form disulfide bonds, which can act as cross-links in a polymer network. The reversible nature of the disulfide bond allows for the material to switch between a cross-linked (gel) and a non-cross-linked (sol) state upon the application of a redox stimulus, such as the addition of an oxidizing or reducing agent. nih.gov

The incorporation of this compound into polymers can be achieved through various polymerization techniques. For example, it can be used as a chain transfer agent in radical polymerization or co-polymerized with other monomers to introduce thiol functionality along the polymer backbone. The resulting polymers can exhibit responsiveness to changes in redox potential, which is a key feature in biological systems, making them attractive for applications in drug delivery and tissue engineering. nih.gov

The fluorine and benzyloxy groups can further tailor the properties of the resulting materials. The fluorine atom can enhance the thermal stability and hydrophobicity of the polymer, while the benzyloxy group can be deprotected to reveal a phenol (B47542), providing a site for further functionalization or for introducing pH-responsiveness.

Development of Fluorescent Probes and Sensors

Fluorescent probes are powerful tools for the detection and imaging of biologically and environmentally important species. The design of such probes often relies on a modular approach, combining a fluorophore with a recognition site for a specific analyte. This compound possesses the necessary components to serve as a key building block in the synthesis of novel fluorescent sensors. mdpi.com

The thiol group can act as a selective recognition site for various analytes, including heavy metal ions (e.g., mercury, lead, cadmium) and reactive oxygen species. chemisgroup.usresearchgate.net The interaction of the analyte with the thiol can trigger a change in the photophysical properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. For instance, the coordination of a heavy metal ion to the sulfur atom can modulate the electronic structure of the molecule, resulting in a detectable change in its fluorescence emission.

The fluorinated phenyl ring can be an integral part of the fluorophore system. The presence of the fluorine atom can influence the emission wavelength and quantum yield of the probe. Furthermore, the benzyloxy group can be utilized to attach the thiol-containing recognition unit to a known fluorophore scaffold, or it can be modified to fine-tune the solubility and cell permeability of the probe. The development of such probes based on this scaffold could enable the sensitive and selective detection of important analytes in complex biological and environmental samples. google.com

Derivatization for Structure-Activity Relationship Studies (SAR) in Academic Contexts

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, providing valuable insights into the interactions between small molecules and their biological targets. nih.gov The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs allow researchers to identify the key structural features responsible for its potency and selectivity. nih.gov this compound represents an excellent starting point for the generation of a diverse library of compounds for SAR studies.

The three distinct functional regions of the molecule—the thiol, the fluorine atom, and the benzyloxy group—can be independently modified to explore a wide chemical space.

Thiol Group Modifications: The thiol group can be alkylated, acylated, or oxidized to explore the importance of the free thiol for biological activity. It can also be used as a handle to attach the molecule to other scaffolds or to form disulfide-linked dimers.

Fluorine Atom Variations: The fluorine atom can be replaced with other halogens (Cl, Br) or with small alkyl groups to probe the effect of electronics and sterics at this position. The impact of the fluorine on binding affinity and metabolic stability can be systematically evaluated.

Benzyloxy Group Derivatization: The benzyloxy group offers a wide range of possibilities for derivatization. The phenyl ring can be substituted with various functional groups (e.g., nitro, amino, carboxyl) to modulate the electronic and steric properties of this moiety. Alternatively, the benzyl (B1604629) group can be replaced with other alkyl or aryl groups to explore the hydrophobic pocket of a target protein. Cleavage of the benzyl ether would also provide the corresponding phenol for further derivatization.

A hypothetical SAR study based on this compound for the inhibition of a target enzyme is outlined in the table below.

Modification Site Derivative Rationale for Synthesis Potential Impact on Activity
Thiol GroupMethyl sulfide (B99878) derivativeTo investigate the necessity of the free thiol for binding.Could decrease activity if the thiol is a key hydrogen bond donor or metal ligand.
Thiol GroupDisulfide dimerTo explore bivalent binding or potential for intracellular cleavage.May increase apparent affinity or act as a pro-drug.
Fluorine AtomChloro- or bromo-analogTo assess the influence of halogen size and electronegativity.Could alter binding mode or metabolic stability.
Benzyloxy Group4-Nitrobenzyloxy derivativeTo introduce a strong electron-withdrawing group and a potential hydrogen bond acceptor.May enhance or decrease binding depending on the nature of the binding pocket.
Benzyloxy Group4-Aminobenzyloxy derivativeTo introduce a basic group and a potential hydrogen bond donor.Could lead to new interactions with the target protein.

Through the synthesis and biological evaluation of such a library of derivatives, researchers can build a comprehensive understanding of the SAR for a particular biological target, which can guide the design of more potent and selective inhibitors or probes.

Future Research Directions and Interdisciplinary Perspectives

Emerging Synthetic Methodologies for Fluoro-Aryl Thiols

The efficient synthesis of polyfunctional aromatic compounds like 3-Fluoro-4-phenylmethoxybenzenethiol is a key challenge that stands to benefit from modern synthetic methodologies. While classical routes involving multi-step sequences of nitration, reduction, diazotization, and substitution are foundational, emerging strategies offer improved efficiency, selectivity, and functional group tolerance. google.com

Future synthetic research could focus on late-stage functionalization, where the fluorine and thiol moieties are introduced into a pre-formed benzyloxy-substituted aromatic ring. A plausible modern synthetic approach could involve:

Benzylation: Starting with a commercially available precursor like 3-fluoro-4-hydroxybenzaldehyde, the hydroxyl group can be converted to the phenylmethoxy (benzyloxy) ether via Williamson ether synthesis using benzyl (B1604629) bromide. chemicalbook.com

Conversion to Thiol: The aldehyde could then be converted to a thiol. A robust method for this transformation is the reduction of a sulfonyl chloride. For instance, the benzaldehyde (B42025) could be oxidized to the corresponding benzoic acid, then converted to the sulfonyl chloride, which is subsequently reduced to the target benzenethiol (B1682325) using a reducing agent like zinc in an acidic medium. A related process for the synthesis of 3-(benzyloxy)-benzenethiol involves the reduction of 3-(benzyloxy)benzene-1-sulfonyl chloride. google.com

Catalytic methods are at the forefront of synthetic innovation. Palladium-catalyzed cross-coupling reactions, for example, could be explored for the C-S bond formation. Similarly, visible-light photoredox catalysis presents a mild and efficient alternative for the arylation of thiols, a strategy that has shown promise even with less reactive aryl chlorides.

A particularly noteworthy area is the "para-fluoro-thiol reaction," a type of nucleophilic aromatic substitution (SNAr) that is highly efficient for modifying perfluorinated aromatic rings. rsc.orgresearchgate.net While this reaction typically involves a pentafluorophenyl moiety reacting with a thiol, the principles underscore the high reactivity of fluorine-activated positions towards thiolate nucleophiles. This intrinsic reactivity could be harnessed in novel synthetic designs. acs.org

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the fluorine atom ortho to the thiol group is expected to lower the pKa of the thiol, making it more acidic than its non-fluorinated analogue. This enhances the formation of the thiolate anion, a potent nucleophile, under milder basic conditions. Conversely, the bulky benzyloxy group at the para position provides steric hindrance and influences the electronic properties through resonance.

Future studies should systematically explore its participation in a variety of modern chemical transformations:

Click Chemistry: Thiols are excellent substrates for "click" reactions. The reactivity of this compound in thiol-ene and thiol-yne reactions should be investigated. mdpi.comrsc.org These photo- or radical-initiated reactions proceed with high efficiency and orthogonality, making them ideal for polymer synthesis and surface modification. mdpi.comnih.gov

Thioetherification: Copper-catalyzed thioetherification reactions provide a route to synthesize various benzyl thioethers from benzyl alcohols and thiols under mild conditions. researchgate.net Investigating the reactivity of this functionalized aryl thiol in such catalytic systems could yield novel molecular architectures.

Redox Chemistry: The thiol group can be readily oxidized to form disulfides or further to sulfonic acids. The influence of the fluoro and benzyloxy substituents on the redox potential and the stability of the resulting species, such as the corresponding thiophenol radical, warrants investigation. The stability of homolysis products is a primary determinant of substituent effects on S-H bond dissociation enthalpy. researchgate.net

Advanced Computational Modeling Techniques for Chemical Predictions

Computational chemistry provides indispensable tools for predicting the behavior of molecules like this compound before engaging in extensive experimental work. Density Functional Theory (DFT) is a particularly powerful method for elucidating the structural and electronic properties that govern reactivity. nih.govnih.gov

Key areas for computational investigation include:

pKa Prediction: The acidity of the thiol group (pKa) is critical to its nucleophilicity. DFT calculations, especially when combined with appropriate solvation models (e.g., SMD) and the inclusion of explicit solvent molecules, can accurately predict pKa values in various solvents. nih.govwayne.eduacs.org Functionals such as M06-2X and ωB97XD have shown excellent performance for calculating thiol pKa's. wayne.edursc.org

Reaction Pathway Analysis: Computational modeling can map the energy profiles of potential reactions. For instance, DFT can be used to calculate the transition state energies for its participation in thiol-ene or SNAr reactions, providing insights into reaction kinetics and predicting the most favorable reaction pathways. chemrxiv.org

Electronic Property Calculation: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the HOMO-LUMO gap, can be calculated to predict the molecule's electronic behavior and susceptibility to different types of reactions. nih.gov Natural Bond Orbital (NBO) analysis can reveal detailed information about charge distribution and substituent effects. rsc.org

Computational MethodPredicted PropertySignificance for this compound
DFT (e.g., M06-2X, ωB97XD) with SMD/PCM SolvationpKa (Acid Dissociation Constant)Predicts the ease of forming the reactive thiolate anion. nih.govrsc.org
DFT (e.g., B3LYP)S-H Bond Dissociation Energy (BDE)Indicates susceptibility to radical formation and antioxidant potential. researchgate.net
DFT with NBO/NPA AnalysisAtomic Charges, Orbital InteractionsElucidates the electronic influence of fluoro and benzyloxy groups on the thiol and aromatic ring. rsc.org
TD-DFTExcited State Energies (UV-Vis Spectra)Predicts photochemical properties, relevant for photo-initiated reactions. chemrxiv.org

Potential for Integration into Hybrid Material Systems

The unique functionality of this compound makes it an attractive candidate as a monomer or functionalizing agent for creating advanced hybrid materials. Thiol chemistry is an efficient tool for manipulating polymer microstructures. tandfonline.com

Polymer Networks: The thiol group can readily participate in photopolymerization reactions, such as thiol-ene or thiol-acrylate systems, to form cross-linked polymer networks. mdpi.comrsc.org The incorporation of this molecule could impart specific properties to the resulting material: the fluorine atom can enhance thermal stability and lower the surface energy, while the benzyloxy group can increase the refractive index and introduce hydrophobicity. These hybrid materials could find applications in coatings, adhesives, and optical plastics. rsc.org

Surface Modification: The thiol group is well-known for its ability to form self-assembled monolayers (SAMs) on gold surfaces. Beyond this, the para-fluoro-thiol reaction offers a powerful method for grafting thiol-containing molecules onto surfaces functionalized with perfluorinated aryl groups, opening avenues for modifying carbon and other substrates. acs.org This could be used to precisely tailor the surface properties of materials for applications in electronics, biosensors, or anti-fouling coatings.

Hybrid Nanoparticles: Aerosol photopolymerization using thiol-ene chemistry is a sustainable method for synthesizing spherical polymer nanoparticles. nih.gov Using this compound in such a process could produce functional nanoparticles with accessible thiol groups on their surface, ready for bioconjugation or further "click" functionalization. nih.gov The combination of thiol chemistry with degradable polymers like aliphatic polyesters also opens up possibilities for creating advanced biomaterials. tandfonline.com

Theoretical Frameworks for Predictive Design in Organic Synthesis

The synthesis of a complex molecule like this compound is traditionally guided by chemists' experience and knowledge of established reaction rules. However, the future of organic synthesis lies in leveraging theoretical frameworks and artificial intelligence (AI) to create a predictive-first approach.

Computer-Assisted Synthesis Planning (CASP): Early CASP systems were rule-based. Modern approaches, however, are increasingly driven by machine learning and deep learning. oup.com These tools are trained on vast databases of chemical reactions and can propose viable retrosynthetic pathways for novel targets. nih.govmit.edu By representing molecules as sequences (SMILES) or graphs, models based on Seq2Seq or Transformer architectures can predict plausible disconnections and suggest the necessary reagents. researchgate.net

Integrating Feasibility and Reactivity Models: The ultimate goal is a framework that combines retrosynthesis prediction with the computational models described in section 6.3. Such a system would not only propose a synthetic route but also computationally validate each step, predicting potential yields, side reactions, and optimal conditions. This fusion of AI-driven pathway discovery with physics-based reactivity prediction will significantly accelerate the design and synthesis of new functional molecules. oup.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-phenylmethoxybenzenethiol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or thiolation of pre-functionalized aryl halides. For example, fluorinated aryl ether precursors (e.g., 4-phenylmethoxy-3-fluorobromobenzene) can react with thiourea or sodium hydrosulfide under reflux in polar aprotic solvents (e.g., DMF or DMSO). Catalytic additives like copper(I) iodide may enhance reactivity . Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. How should researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against known standards.
  • Structural Confirmation :
  • NMR : 1^1H NMR (CDCl3_3) should show aromatic protons (δ 6.8–7.5 ppm), methoxy (-OCH3_3, δ ~3.8 ppm), and thiol (-SH, δ ~1.5 ppm, broad if protonated).
  • Mass Spectrometry : ESI-MS in negative mode to detect [M-H]^- ions.
  • Elemental Analysis : Match calculated vs. observed C, H, S, and F percentages .

Q. What analytical techniques are critical for characterizing the electronic effects of the fluorine and thiol substituents in this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond angles/distances to assess steric and electronic interactions between fluorine, methoxy, and thiol groups.
  • IR Spectroscopy : Identify S-H stretching (~2550 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}).
  • Computational DFT Studies : Calculate Mulliken charges and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Advanced Research Questions

Q. How does the thiol group in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The thiol group can act as a directing group or participate in metal coordination. Pre-protection (e.g., as a thioether or disulfide) may prevent unwanted side reactions. For Suzuki coupling, use Pd(PPh3_3)4_4 with aryl boronic acids in degassed toluene/EtOH. Monitor reaction progress via TLC and isolate products via flash chromatography .

Q. What strategies can resolve contradictions in reported biological activity data for fluorinated thiol derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity).
  • Metabolite Profiling : Use LC-MS to identify degradation products or reactive intermediates that may skew results.
  • Structural Analog Comparison : Compare activity with 3,4-difluorobenzenethiol (CAS 1026456-51-8) to isolate fluorine’s role .

Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets (e.g., kinases or proteases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 2XG for thiol-binding proteins). Parameterize the force field to account for fluorine’s electronegativity.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond interactions with catalytic residues .

Q. What are the challenges in designing stable formulations for in vivo studies involving thiol-containing fluorinated compounds?

  • Methodological Answer :

  • Oxidation Mitigation : Use antioxidants (e.g., ascorbic acid) in buffer systems or store under inert gas (N2_2).
  • Prodrug Strategies : Convert the thiol to a disulfide or thioester for improved pharmacokinetics.
  • Bioavailability Testing : Perform logP measurements (shake-flask method) and plasma stability assays .

Key Considerations for Researchers

  • Safety : Thiols are malodorous and toxic. Use fume hoods and PPE (gloves, goggles).
  • Data Reproducibility : Document reaction atmospheres (e.g., inert vs. aerobic) and solvent batch variations.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and disposal .

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